An In-depth Technical Guide to Butane-1,4-¹³C₂
An In-depth Technical Guide to Butane-1,4-¹³C₂
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for Butane-1,4-¹³C₂, a stable isotope-labeled compound crucial for research in metabolism, drug development, and chemical reaction mechanisms.
Chemical and Physical Properties
Butane-1,4-¹³C₂ is a saturated hydrocarbon in which the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an invaluable tracer for various analytical techniques.
Identification and Structure
| Property | Value |
| Chemical Name | Butane-1,4-¹³C₂ |
| CAS Number | 69105-48-2[1][2] |
| Linear Formula | ¹³CH₃CH₂CH₂¹³CH₃[1][2] |
| Molecular Weight | 60.11 g/mol [1][2] |
| Isotopic Purity | 99 atom % ¹³C[1][2] |
| SMILES String | [13CH3]CC[13CH3][1] |
| InChI Key | IJDNQMDRQITEOD-ZDOIIHCHSA-N[1] |
Physical Properties
The physical properties of Butane-1,4-¹³C₂ are essentially identical to those of unlabeled n-butane.
| Property | Value |
| Melting Point | -138 °C (lit.)[1][2] |
| Boiling Point | -0.5 °C (lit.)[1][2] |
| Vapor Density | 2.11 (vs air)[1] |
| Vapor Pressure | 51.6 psi (37.7 °C)[1] |
| Flash Point | -60 °C (-76.0 °F) - closed cup[1][2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as hexane and benzene.[1][3] |
Safety and Handling
Butane-1,4-¹³C₂ is a highly flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Gas 1 | GHS02 (Flame) | Danger | H220: Extremely flammable gas.[1][4] |
| Pressurized Gas | GHS04 (Gas cylinder) | Danger | H280: Contains gas under pressure; may explode if heated.[1][4] |
Storage: Store in a well-ventilated place and protect from sunlight.[4][5][6]
Applications in Research
The primary utility of Butane-1,4-¹³C₂ lies in its application as a stable isotope tracer in various scientific domains.
Metabolic Pathway Tracing
Butane-1,4-¹³C₂ can be introduced into biological systems to trace the metabolic fate of its carbon atoms. While not a primary metabolite itself, its breakdown products can enter central carbon metabolism. The ¹³C labels can be tracked through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantify metabolic fluxes and identify active metabolic pathways in cells and organisms.
Figure 1: Simplified metabolic tracing of ¹³C from Butane-1,4-¹³C₂ through the TCA cycle.
Reaction Mechanism Studies
The distinct isotopic signature of Butane-1,4-¹³C₂ is instrumental in elucidating chemical reaction mechanisms. A notable example is its use in studying the skeletal isomerization of n-butane over solid acid catalysts. By analyzing the distribution of ¹³C in the isobutane product, researchers can differentiate between monomolecular and bimolecular reaction pathways.[7]
Figure 2: Logical workflow for studying butane isomerization using Butane-1,4-¹³C₂.
Experimental Protocols
General Workflow for ¹³C Labeling Experiments
A typical experimental workflow for stable isotope labeling studies involves the introduction of the labeled substrate, sample collection, extraction of metabolites, and analysis by mass spectrometry or NMR.
Figure 3: General experimental workflow for ¹³C labeling studies.
Synthesis of Butane-1,4-¹³C₂
While detailed proprietary synthesis methods may vary, a general approach for the synthesis of isotopically labeled alkanes involves the use of labeled starting materials in established organic reactions. A plausible route for Butane-1,4-¹³C₂ could involve the reaction of a 1,2-dihaloethane with a ¹³C-labeled methylating agent, such as a Grignard reagent, followed by appropriate workup and purification.
Spectroscopic Data and Interpretation
Mass Spectrometry
The electron ionization mass spectrum of Butane-1,4-¹³C₂ will exhibit a molecular ion peak (M⁺) at m/z 60, which is two mass units higher than that of unlabeled butane (m/z 58). The fragmentation pattern will be similar to that of unlabeled butane, with major fragments corresponding to the loss of methyl and ethyl groups. The presence of the ¹³C labels in the fragments can provide information about the original location of the labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be similar to that of unlabeled butane, showing two multiplets for the methyl (CH₃) and methylene (CH₂) protons. The signals for the protons on the ¹³C-labeled carbons will appear as doublets due to one-bond ¹³C-¹H coupling (¹JCH ≈ 125 Hz).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show two signals. Due to the symmetry of the molecule, the two terminal ¹³C-labeled methyl carbons (C1 and C4) will be equivalent, and the two internal ¹²C-labeled methylene carbons (C2 and C3) will be equivalent.[8] The chemical shifts will be approximately δ 13 ppm for C1/C4 and δ 25 ppm for C2/C3. A key feature in the ¹³C NMR spectrum will be the presence of ¹³C-¹³C coupling constants if both labeled carbons are in proximity, though in this case, the three-bond coupling (³JCC) would be small.
This guide provides a foundational understanding of Butane-1,4-¹³C₂ for researchers and professionals in drug development and related scientific fields. The unique properties of this isotopically labeled compound make it a powerful tool for elucidating complex biological and chemical processes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butane - Sciencemadness Wiki [sciencemadness.org]
- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubingroup.org [rubingroup.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
